molecular formula C12H12N2O B12089036 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde

3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde

Cat. No.: B12089036
M. Wt: 200.24 g/mol
InChI Key: LKRZLJHXUPDYMM-UHFFFAOYSA-N
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Description

3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a benzaldehyde group attached to a pyrazole ring substituted with two methyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde typically involves the condensation of appropriate starting materials. One common method is the cyclization of hydrazine derivatives with diketones or aldehydes. For instance, the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with benzaldehyde under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of reagents and conditions can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Dimethyl-1H-pyrazol-1-yl)benzoic acid
  • 3-(1,3-Dimethyl-1H-pyrazol-4-yl)methanol
  • 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzyl chloride

Uniqueness

3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzaldehyde group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)benzaldehyde

InChI

InChI=1S/C12H12N2O/c1-9-12(7-14(2)13-9)11-5-3-4-10(6-11)8-15/h3-8H,1-2H3

InChI Key

LKRZLJHXUPDYMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC=CC(=C2)C=O)C

Origin of Product

United States

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